N,N-diethyl-4-fluoro-2-nitroaniline
Description
Contextual Significance in Organic Chemistry Research
The importance of N,N-diethyl-4-fluoro-2-nitroaniline in organic chemistry research stems from its identity as a nitroaniline derivative. Nitroanilines, in general, are significant compounds used as intermediates in the synthesis of a wide array of other chemicals, including dyes, pharmaceuticals, and corrosion inhibitors. chempanda.comwikipedia.orgresearchgate.net The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring creates a "push-pull" system, which significantly influences the molecule's reactivity and properties. vaia.com
Scope and Rationale for Comprehensive Investigation
A thorough investigation into this compound is warranted due to its potential as a versatile building block in organic synthesis. Understanding its reactivity, spectroscopic properties, and synthetic accessibility is crucial for its effective application. The compound serves as a model for studying the interplay of various functional groups on an aromatic system.
Key areas for investigation include the development of efficient synthetic routes. For instance, the synthesis of related nitroanilines often involves the nitration of an aniline (B41778) precursor, where protecting the amino group may be necessary to control the regioselectivity of the reaction. wikipedia.orgquora.com In the case of this compound, its synthesis could potentially start from 4-fluoro-2-nitroaniline (B1293508). sigmaaldrich.com The exploration of different synthetic methodologies, including the use of modern techniques like microchannel reactors for nitration reactions, can lead to more efficient and scalable production processes. google.com
Furthermore, a detailed analysis of its chemical properties, such as its basicity and susceptibility to nucleophilic or electrophilic attack, provides a predictive framework for its behavior in various chemical reactions. This knowledge is instrumental for chemists aiming to incorporate this molecule into larger, more complex structures with desired functionalities.
Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not explicitly found, but related to 2689-37-4 | C10H13FN2O2 | 212.22 |
| N,N-diethyl-2-fluoro-4-nitroaniline | 2689-37-4 | C10H13FN2O2 | 212.224 |
| N-ethyl-4-fluoro-2-nitroaniline | 774-22-1 | C8H9FN2O2 | 184.17 |
| 4-Fluoro-2-nitroaniline | 364-78-3 | C6H5FN2O2 | 156.11 |
| 2-Nitroaniline | Not applicable | C6H6N2O2 | Not applicable |
| 4-Nitroaniline (B120555) | Not applicable | C6H6N2O2 | Not applicable |
| Aniline | Not applicable | C6H5NH2 | Not applicable |
| 4,5-difluoro-2-nitroaniline | Not explicitly found, but related to synthesis from 4,5-difluoro-2-nitroacetanilide | Not applicable | Not applicable |
| N-(3-fluoro-4-nitro-phenyl)-2, 2-dimethyl-propionamide | Not applicable | Not applicable | Not applicable |
| 2-fluoro-5-nitroaniline | 369-36-8 | Not applicable | Not applicable |
| 2-Fluoro-N-Methyl-5-nitroaniline | 110729-51-6 | C7H7FN2O2 | 170.14 |
| 2-Fluoro-4-nitrobenzonitrile | 34667-88-4 | Not applicable | Not applicable |
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-fluoro-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-3-12(4-2)9-6-5-8(11)7-10(9)13(14)15/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZGFXLNXUERQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N,n Diethyl 4 Fluoro 2 Nitroaniline and Its Precursors
Strategic Approaches to Aryl Nitro Compound Synthesis
The introduction of a nitro group onto an aromatic ring, particularly one already containing activating and deactivating substituents like an amino group and a fluorine atom, requires careful strategic planning to ensure correct regioselectivity and high yield.
The direct nitration of aniline (B41778) can be problematic, often leading to oxidation by-products and a mixture of ortho, meta, and para isomers. stackexchange.comyoutube.com In a strongly acidic medium, aniline is protonated to form the anilinium ion, which is a meta-directing group. stackexchange.com To overcome these challenges and control the regioselectivity, a common strategy involves the protection of the amino group.
A key precursor for the target molecule is 4-fluoro-2-nitroaniline (B1293508). An effective method for its synthesis involves the nitration of an N-protected p-fluoroaniline derivative, such as p-fluoroacetanilide. google.com This protection strategy serves two purposes: it prevents the oxidation of the amino group and, due to its steric bulk, favors the nitration at the ortho position.
A modern approach utilizes a microchannel reactor for the nitration of p-fluoroacetanilide. google.com This method offers significant advantages, including rapid reaction times, high efficiency, fewer by-products, and a safer, more controllable process. google.com The reaction typically involves mixing a solution of p-fluoroacetanilide in acetic acid-acetic anhydride (B1165640) with nitric acid. Following the nitration, a hydrolysis step removes the acetyl protecting group to yield the desired 4-fluoro-2-nitroaniline. google.com
The table below illustrates findings from research on optimizing the synthesis of 4-fluoro-2-nitroaniline using a microchannel reactor, showcasing the impact of varying reaction parameters on the final yield.
| Molar Ratio (p-fluoroacetanilide:Nitric Acid) | Solvent (Acetic Acid:Acetic Anhydride) | Temperature (°C) | Reaction Time (s) | Yield (%) |
| 1:1.0 | 1:1.8 | 30-70 | 50-200 | 83-94 |
| 1:1.25 | 1:2.1 | 30-70 | 50-200 | 83-94 |
| 1:1.5 | 1:2.4 | 30-70 | 50-200 | 83-94 |
This interactive table summarizes data on the synthesis of 4-fluoro-2-nitroaniline. google.com
Once synthesized, 4-fluoro-2-nitroaniline serves as a crucial starting reagent for producing a variety of more complex molecules. sigmaaldrich.com It is a well-established chemical intermediate used in the synthesis of pharmaceutical and other specialty chemicals. google.combiosynth.com The presence of the primary amine group allows for a range of derivatization reactions, most notably alkylation, to produce compounds like N,N-diethyl-4-fluoro-2-nitroaniline.
The synthesis pathway begins with 4-fluoro-2-nitroaniline, which possesses the necessary fluoro and nitro groups in the correct positions on the aniline ring. sigmaaldrich.com This precursor is then subjected to alkylation to introduce the two ethyl groups onto the nitrogen atom. For instance, it has been documented as the starting material for the synthesis of 4-fluoro-N-ethyl-2-nitroaniline, an intermediate step towards the final diethylated product. sigmaaldrich.com
Alkylation and Functionalization of Amino Groups
The introduction of alkyl groups onto the nitrogen atom of an aniline derivative is a fundamental transformation in organic synthesis. Achieving controlled N,N-dialkylation is key to producing the target compound from its primary amine precursor.
The N,N-dialkylation of 4-fluoro-2-nitroaniline to form this compound typically involves reacting the aniline with an appropriate ethylating agent. Common ethylating agents include ethyl halides (such as ethyl iodide or ethyl bromide) or diethyl sulfate. The reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction and to facilitate the deprotonation of the amine, making it a more effective nucleophile.
Controlling the degree of alkylation can be challenging, as the reaction can produce a mixture of the mono-alkylated product (N-ethyl-4-fluoro-2-nitroaniline) and the desired di-alkylated product. Optimization of stoichiometry, reaction temperature, and choice of base and solvent is necessary to maximize the yield of the N,N-diethyl derivative. Studies on the nitration of N-alkyl anilines have shown that the nature of the N-alkyl substituent can influence the outcome of subsequent reactions. researchgate.net
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. As demonstrated in the synthesis of its precursor, 4-fluoro-2-nitroaniline, modern techniques like flow chemistry in microchannel reactors allow for precise control over parameters such as temperature, pressure, and reaction time, leading to significantly improved yields and safety profiles. google.com For the alkylation step, optimization would involve screening different bases, solvents, temperatures, and the molar ratio of the ethylating agent to the aniline to suppress the formation of the mono-ethylated byproduct and any potential quaternary ammonium (B1175870) salt.
Studies on p-nitroaniline, a structurally related compound, show that its charge-transfer excited state is sensitive to the solvent environment, exhibiting a solvatochromic (color) shift in polar or polarizable solvents. psu.edu The interaction between the solute and solvent molecules can impact the energy levels of the ground and excited states. This principle extends to reaction kinetics, where a solvent that can better stabilize the transition state of a reaction will increase the reaction rate. For the N,N-dialkylation of 4-fluoro-2-nitroaniline, polar aprotic solvents are often preferred as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophilic amine.
The table below, based on research into p-nitroaniline, illustrates how solvent polarity can affect the electronic properties of a molecule, which is an important consideration in optimizing reaction pathways.
| Solvent | Polarity/Nature | Effect on Electronic State |
| Cyclohexane | Nonpolar | Minimal solvatochromic shift |
| 1,4-Dioxane | Less Polar | Underestimated shift, active ISC channel |
| Water | Polar | Inactive ISC channel, internal conversion dominates |
This interactive table summarizes data on the solvent effects on p-nitroaniline. psu.edu
Optimization of Reaction Conditions and Yields
Temperature and Pressure Considerations in Synthesis
The controlled application of temperature and pressure is a critical factor in the synthesis of precursors to this compound, significantly impacting reaction kinetics, product selectivity, and safety. Detailed research has illuminated the optimal conditions for the formation of 4-fluoro-2-nitroaniline, a crucial intermediate.
One advanced method for the synthesis of 4-fluoro-2-nitroaniline involves the use of a microchannel reactor. This technology offers enhanced control over reaction parameters compared to traditional batch reactors. In a typical process, p-fluoroacetanilide is nitrated and then hydrolyzed. The nitration step is carried out at a temperature range of 30-70 °C. google.com Following the nitration, the subsequent hydrolysis reaction is conducted at a higher temperature, specifically between 90-100 °C, to yield 4-fluoro-2-nitroaniline. google.com The precise control of temperature in the microchannel reactor is crucial for minimizing side reactions and ensuring a high yield of the desired product.
While specific pressure conditions for the microchannel reactor synthesis of 4-fluoro-2-nitroaniline are not extensively detailed in the available literature, the synthesis of its isomer, 2-fluoro-4-nitroaniline, from 3,4-difluoronitrobenzene (B149031) highlights the importance of pressure in similar reactions. In this process, the reaction is conducted in a pressure vessel at temperatures between 120-135°C. This indicates that for certain synthetic pathways involving fluorinated nitroaromatics, elevated pressures are necessary to facilitate the reaction.
The table below summarizes the key temperature parameters for the synthesis of 4-fluoro-2-nitroaniline via the microchannel reactor method.
| Reaction Step | Starting Material | Product | Temperature Range (°C) |
| Nitration | p-Fluoroacetanilide | N-(4-fluoro-2-nitrophenyl)acetamide | 30-70 |
| Hydrolysis | N-(4-fluoro-2-nitrophenyl)acetamide | 4-Fluoro-2-nitroaniline | 90-100 |
This table presents data on the synthesis of a key precursor to this compound.
Further research into the N,N-diethylation of 4-fluoro-2-nitroaniline would be beneficial to fully elucidate the optimal temperature and pressure conditions for the final product formation.
Chemical Transformations and Reaction Mechanisms of this compound
This compound is a substituted aromatic compound featuring a fluorine atom, a nitro group, and a diethylamino group attached to a benzene (B151609) ring. The interplay of these functional groups dictates its reactivity, making it a potentially versatile intermediate in organic synthesis. The primary transformations of this molecule revolve around the reduction of the nitro group and the nucleophilic substitution of the fluorine atom, driven by the electronic effects of the substituents.
Chemical Transformations and Reaction Mechanisms of N,n Diethyl 4 Fluoro 2 Nitroaniline
The tertiary nature of the diethylamino group in this compound precludes direct acylation or sulfonylation at the nitrogen atom, as there are no hydrogen atoms to be substituted. However, transformations involving the cleavage of one of the ethyl groups can lead to the formation of amides and sulfonamides.
Amidation via N-Dealkylation-Acylation:
A potential pathway to an amide derivative involves an initial N-deethylation to yield N-ethyl-4-fluoro-2-nitroaniline, which can then be acylated. While no specific studies on the N-deethylation of this compound have been reported, N-dealkylation is a known metabolic pathway for N,N-dialkylamino compounds and can also be achieved through various chemical methods, often involving oxidative conditions or reagents like chloroformates. nih.gov
Following the potential deethylation, the resulting secondary amine, N-ethyl-4-fluoro-2-nitroaniline, can undergo acylation. The synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide has been reported, demonstrating the feasibility of acylating an N-ethyl-nitroaniline derivative. In this analogous reaction, N-ethyl-2,5-difluoro-4-nitroaniline was treated with acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid to afford the corresponding acetamide. prepchem.com This suggests that N-ethyl-4-fluoro-2-nitroaniline, if formed, could be similarly acylated.
Table 1: Analogous Amidation Reaction
| Starting Material | Reagents | Product | Yield (%) | Reference |
| N-ethyl-2,5-difluoro-4-nitroaniline | Acetic anhydride, H₂SO₄ (conc.) | N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide | Not Reported | prepchem.com |
Sulfonamide Formation:
The formation of a sulfonamide from this compound would also necessitate a prior N-deethylation step to generate the corresponding secondary amine. The classic method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. wikipedia.org For instance, N,N-diethylamine reacts with benzenesulfonyl chloride to form N,N-diethylbenzenesulfonamide. byjus.com Therefore, it is plausible that N-ethyl-4-fluoro-2-nitroaniline could be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) to yield the corresponding sulfonamide.
Beyond dealkylation followed by acylation or sulfonylation, other modifications of the diethylamino group are conceivable, primarily involving oxidative processes.
N-Oxide Formation:
Tertiary amines can be oxidized to their corresponding N-oxides. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid. In the context of drug metabolism, flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxygenation of tertiary amines. nih.gov The resulting N-oxide of this compound would be a highly polar compound.
Oxidative N-Dealkylation:
As mentioned previously, N-dealkylation is a significant reaction pathway for N,N-dialkyl anilines. Oxidative N-dealkylation can be catalyzed by various metal complexes and is a key process in the metabolism of many xenobiotics by cytochrome P450 enzymes. nih.govmdpi.com The process generally involves the formation of an unstable carbinolamine intermediate, which then decomposes to yield a secondary amine and an aldehyde (in this case, acetaldehyde). nih.gov
Table 2: Potential Modifications of the Diethylamino Group
| Transformation | Typical Reagents/Conditions | Expected Product(s) |
| N-Oxide Formation | H₂O₂, m-CPBA | This compound N-oxide |
| Oxidative N-Deethylation | Oxidizing agents (e.g., KMnO₄, MnO₂), Cytochrome P450 mimics | N-ethyl-4-fluoro-2-nitroaniline, Acetaldehyde |
It is important to reiterate that while these reactions are well-established for analogous compounds, their specific application to this compound requires dedicated experimental investigation to determine optimal conditions and yields. The electronic and steric environment created by the fluoro and nitro substituents on the aniline (B41778) ring will undoubtedly influence the reactivity of the diethylamino group.
Spectroscopic Characterization and Structural Analysis of N,n Diethyl 4 Fluoro 2 Nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR spectra, the precise arrangement of atoms within the N,N-diethyl-4-fluoro-2-nitroaniline molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR spectroscopy reveals the number and electronic environment of the hydrogen atoms in a molecule. The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the diethylamino group.
The aromatic region would likely display a complex splitting pattern due to the presence of the fluorine and nitro substituents on the benzene (B151609) ring. The protons on the ethyl groups would appear as a quartet and a triplet, characteristic of an ethyl group attached to a nitrogen atom. The integration of these signals would correspond to the number of protons in each unique environment.
Table 1: Predicted ¹H-NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.0 - 8.0 | m | - |
| -CH₂- (Ethyl) | 3.3 - 3.6 | q | ~7 |
| -CH₃ (Ethyl) | 1.1 - 1.4 | t | ~7 |
| Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum.
The aromatic region will show multiple signals corresponding to the six carbons of the benzene ring. The positions of these signals will be influenced by the electron-withdrawing nitro group and the electron-donating diethylamino and fluoro groups. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern due to carbon-fluorine coupling. The two carbons of the diethylamino group will also be visible in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-F | 155 - 165 (d) |
| Aromatic C-NO₂ | 140 - 150 |
| Aromatic C-N | 145 - 155 |
| Other Aromatic C | 110 - 130 |
| -CH₂- (Ethyl) | 40 - 50 |
| -CH₃ (Ethyl) | 10 - 20 |
| Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR)
Fluorine-19 NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F-NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the other substituents on the ring. The signal may appear as a multiplet due to coupling with nearby aromatic protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
Key expected vibrational frequencies include the asymmetric and symmetric stretching of the nitro group (NO₂), C-N stretching of the aromatic amine, C-F stretching, and various C-H stretching and bending vibrations for the aromatic ring and the ethyl groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-O (Nitro) Asymmetric Stretch | 1500 - 1560 |
| N-O (Nitro) Symmetric Stretch | 1335 - 1385 |
| C-N (Aromatic Amine) Stretch | 1250 - 1360 |
| C-F (Aryl Fluoride) Stretch | 1100 - 1250 |
| C-H (Aromatic) Stretch | 3000 - 3100 |
| C-H (Aliphatic) Stretch | 2850 - 2960 |
| C=C (Aromatic) Stretch | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (212.22 g/mol ). The fragmentation pattern would likely involve the loss of ethyl groups, the nitro group, and other characteristic fragments, providing further confirmation of the compound's structure.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 212 | [M]⁺ (Molecular Ion) |
| 197 | [M - CH₃]⁺ |
| 183 | [M - C₂H₅]⁺ |
| 166 | [M - NO₂]⁺ |
Advanced Crystallographic Investigations of N,n Diethyl 4 Fluoro 2 Nitroaniline
Single-Crystal X-ray Diffraction Studies
Determination of Molecular and Crystal Structures
No published single-crystal X-ray diffraction data exists for N,N-diethyl-4-fluoro-2-nitroaniline. Consequently, its molecular and crystal structure has not been determined.
Analysis of Intermolecular Interactions and Crystal Packing
Without a determined crystal structure, an analysis of the intermolecular interactions and crystal packing of this compound cannot be conducted.
Specific details regarding hydrogen bonding networks in the crystal lattice of this compound are unknown.
Information on the presence or nature of π-π stacking or other non-covalent interactions within the crystal structure of this compound is unavailable.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
A Hirshfeld surface analysis and the generation of 2D fingerprint plots for this compound have not been performed, as these analyses require a crystallographic information file (CIF) which is not available.
Computational and Theoretical Chemistry Studies of N,n Diethyl 4 Fluoro 2 Nitroaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For N,N-diethyl-4-fluoro-2-nitroaniline, DFT calculations offer a detailed understanding of its geometry, electronic orbitals, and vibrational modes.
Geometry Optimization and Conformational Analysis
Quantum chemical calculations have been employed to determine the optimized ground state molecular geometry of 4-nitroaniline (B120555) derivatives, including N,N-diethyl-4-nitroaniline. researchgate.net These studies reveal how the substitution of amino hydrogens with alkyl groups affects the molecule's structure. researchgate.net The presence of a fluorine atom, as in 2-fluoroaniline, can influence the geometry of the heavy atom backbone due to electron-withdrawing effects and potential weak non-covalent interactions with neighboring groups like the amino group. umanitoba.ca In derivatives of N,N-dimethyl-4-nitroaniline, the configuration of the dimethylamino group is significantly affected by the position of other substituents on the benzene (B151609) ring. researchgate.net Specifically, ortho-substituted molecules exhibit a trigonal-pyramidal configuration with the dimethylamino group turned considerably with respect to the ring plane, while it remains planar in meta-substituted molecules. researchgate.net
Electronic Structure and Molecular Orbital Theory (HOMO/LUMO)
The electronic properties of N,N-diethyl-4-nitroaniline and related compounds have been extensively studied using DFT. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. researchgate.net A smaller HOMO-LUMO energy gap generally indicates higher reactivity and efficient charge transfer within the molecule. researchgate.net
| Compound | HOMO-LUMO Energy Gap (eV) | Computational Method |
|---|---|---|
| p-Nitroaniline | 3.8907 | B3LYP/6-311G(d,p) thaiscience.info |
| 2-chloro-4-nitroaniline | Varies with method | HF/6-311G(d,p) and DFT(B3LYP/6-311G(d,p)) researchgate.net |
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis using DFT provides theoretical vibrational spectra that can be correlated with experimental data from techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. For nitroaromatic compounds, characteristic vibrational modes can be assigned. For instance, in aromatic compounds, the NO2 wagging and rocking vibrations are typically expected in the regions of 740 ± 50 cm⁻¹ and 545 ± 45 cm⁻¹, respectively. researchgate.net The C-N stretching vibration in nitro aromatic compounds is observed near 1010 cm⁻¹. researchgate.net Theoretical calculations for similar molecules have shown good agreement with experimental spectra, aiding in the precise assignment of vibrational bands. researchgate.net
Ab Initio and Semi-Empirical Methods
In addition to DFT, ab initio and semi-empirical methods are also utilized to study nitroaniline derivatives. Ab initio methods, like Hartree-Fock (HF), have been used alongside DFT to study properties such as vibrational frequencies. researchgate.net Semi-empirical methods, such as MNDO, AM1, and PM3, offer a computationally less intensive approach to investigate electronic structure and geometry, especially when studying the influence of solvents. researchgate.net For instance, a study on 2,6-difluoro-4-nitroaniline (B181332) found that calculations incorporating solvent models yielded more accurate results compared to vacuum calculations, with the MNDO method providing the most accurate bond length predictions in comparison to experimental data. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation approaches are employed to understand intermolecular interactions and the properties of materials containing these molecules. For example, Hirshfeld surface analysis and fingerprint plots are used to ascertain the contribution of intermolecular interactions. researchgate.net In the context of N,N-dimethyl-4-nitroaniline, which is a piezoelectric organic crystal, molecular modeling helps in understanding its charge transfer characteristics and high molecular dipole moment. researchgate.net These computational techniques are valuable in designing materials with specific properties, such as non-linear optical materials. researchgate.net
Role As a Precursor and Intermediate in Complex Organic Synthesis
Utility in the Synthesis of Heterocyclic Systems
While direct literature explicitly detailing the use of N,N-diethyl-4-fluoro-2-nitroaniline in the synthesis of a wide array of heterocycles is not abundant, its structural motifs are highly relevant to the formation of important classes of heterocyclic compounds such as benzimidazoles and quinoxalines. The general synthetic strategies for these systems often rely on precursors with similar substitution patterns.
The synthesis of benzimidazoles, a class of compounds with significant applications in medicinal chemistry, often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. mdpi.commdpi.comresearchgate.net The reduction of the nitro group in this compound would yield N1,N1-diethyl-4-fluoro-benzene-1,2-diamine. This resulting ortho-phenylenediamine derivative can then be cyclized to form a 4-fluoro-7-(diethylamino)-substituted benzimidazole (B57391). The fluorine atom and the diethylamino group can significantly influence the physicochemical properties and biological activity of the final benzimidazole product. acgpubs.org
Similarly, quinoxalines, another important class of nitrogen-containing heterocycles, are typically synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net The N1,N1-diethyl-4-fluoro-benzene-1,2-diamine derived from the reduction of this compound can serve as the key precursor in this reaction, leading to the formation of 5-fluoro-8-(diethylamino)-substituted quinoxalines. The presence of the fluorine atom can enhance properties such as metabolic stability and binding affinity in biologically active molecules. nih.gov
The following table outlines the potential heterocyclic systems that can be synthesized from this compound.
| Precursor | Reactive Transformation | Target Heterocyclic System |
| This compound | Reduction of nitro group to amine | N1,N1-diethyl-4-fluoro-benzene-1,2-diamine |
| N1,N1-diethyl-4-fluoro-benzene-1,2-diamine | Condensation with a carboxylic acid | 4-Fluoro-7-(diethylamino)-benzimidazole |
| N1,N1-diethyl-4-fluoro-benzene-1,2-diamine | Condensation with a 1,2-dicarbonyl compound | 5-Fluoro-8-(diethylamino)-quinoxaline |
Participation in Multi-Step Reaction Sequences
This compound is a valuable intermediate in multi-step syntheses due to the differential reactivity of its functional groups. The nitro group can be selectively reduced without affecting the fluoro or diethylamino groups under specific conditions. This allows for a stepwise elaboration of the molecule.
A common reaction sequence involves the initial use of a simpler precursor, such as 4-fluoro-2-nitroaniline (B1293508), which can be alkylated to introduce the ethyl groups, though the direct synthesis of this compound is also feasible. sigmaaldrich.com Once formed, the nitro group can be reduced to an amino group, which can then participate in a variety of subsequent reactions, including diazotization, acylation, and cyclization, to build more complex structures.
The presence of the fluorine atom is also significant. It is a relatively poor leaving group in nucleophilic aromatic substitution compared to other halogens, but its strong electron-withdrawing nature can activate the aromatic ring for certain reactions.
Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry aim to design chemical processes that are more environmentally benign. researchgate.net In the context of this compound, green chemistry can be applied to both its synthesis and its subsequent transformations.
One area of focus is the development of cleaner synthetic routes. The synthesis of the related compound, 4-fluoro-2-nitroaniline, has been achieved using a microchannel reactor. google.com This technology offers advantages such as enhanced heat and mass transfer, leading to shorter reaction times, higher yields, and improved safety compared to traditional batch processes. google.com Such continuous flow methods represent a significant step towards greener manufacturing of nitroaromatic compounds.
In the transformation of this compound, a key green consideration is the reduction of the nitro group. Traditional methods often use stoichiometric metal reductants, which generate significant waste. Catalytic hydrogenation, using a recyclable catalyst and hydrogen gas, is a much greener alternative. The development of catalysts that are active and selective for the reduction of the nitro group in the presence of other functional groups is an active area of research.
The use of greener solvents is another important aspect. benthamscience.com Replacing volatile organic compounds with water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthetic process. Research into fluorinated compounds often explores these alternative reaction media to develop more sustainable synthetic protocols. rsc.orgresearchgate.net
Future Research Directions and Methodological Innovations
Development of Novel Catalytic Transformations
The functional groups present in N,N-diethyl-4-fluoro-2-nitroaniline, namely the nitro and amino groups, as well as the carbon-fluorine bond, offer multiple avenues for novel catalytic transformations. The selective reduction of the nitro group is a particularly important transformation, as aromatic amines are valuable intermediates in the synthesis of pharmaceuticals, dyes, and polymers. rsc.orgbohrium.com
Recent advances in catalysis have focused on developing highly efficient and selective methods for the reduction of nitroaromatics. rsc.orgfrontiersin.org While traditional methods often utilize stoichiometric reagents like iron powder, which can generate significant waste, modern approaches are geared towards catalytic systems. rsc.orgrsc.org Future research on this compound could explore the use of various catalytic systems for the selective reduction of its nitro group.
Key Research Areas:
Heterogeneous Catalysis: The use of metal nanoparticles supported on various materials like carbon nanotubes or graphene could offer high efficiency and recyclability. frontiersin.org The synergistic effects between the metal and the support can enhance catalytic activity and selectivity. frontiersin.org For instance, the reduction of nitroaromatics can be achieved in minutes at room temperature using such catalysts. frontiersin.org
Homogeneous Catalysis: Transition metal complexes, particularly those of palladium and rhodium, are known to be effective for the carbonylation of nitro compounds to form isocyanates, which are precursors to polyurethanes. bohrium.com The application of such catalytic systems to this compound could lead to the synthesis of novel fluorinated isocyanates.
Metal-Free Catalysis: The development of metal-free catalysts, such as phosphorus-doped carbon nanotubes, presents a sustainable alternative to traditional metal-based systems. rsc.org These catalysts can activate hydrogen molecules and facilitate the reduction of nitroaromatics with high efficiency. rsc.org
Selective Hydrogenation: The selective hydrogenation of the nitro group in the presence of other reducible functional groups is a significant challenge. frontiersin.org Research could focus on designing catalysts that can selectively reduce the nitro group of this compound while preserving the C-F bond and the diethylamino group.
A comparative overview of potential catalytic systems for the transformation of nitroaromatic compounds is presented in the table below.
| Catalyst Type | Example | Potential Transformation of this compound | Advantages |
| Heterogeneous | Metal nanoparticles on carbon support frontiersin.org | Selective reduction of the nitro group to an amino group | High efficiency, recyclability, mild reaction conditions frontiersin.org |
| Homogeneous | Rhodium/Palladium complexes bohrium.com | Reductive carbonylation to form N,N-diethyl-4-fluoro-2-isocyanatoaniline | Access to novel fluorinated isocyanates and carbamates bohrium.com |
| Metal-Free | Phosphorus-doped carbon nanotubes rsc.org | Green reduction of the nitro group | Environmentally friendly, avoids metal contamination rsc.org |
Exploration of Advanced Spectroscopic Probes
Spectroscopic techniques are indispensable for the characterization of molecular structures and for probing intermolecular interactions. For a molecule like this compound, a combination of advanced spectroscopic methods can provide detailed insights into its electronic and structural properties.
Future research could involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are crucial for structural elucidation, advanced NMR techniques could provide further information. For instance, ¹⁹F NMR would be highly informative about the electronic environment of the fluorine atom and its coupling with neighboring protons. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals, especially in a substituted aromatic system.
Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. nih.gov In the case of this compound, these techniques can be used to study the characteristic vibrations of the nitro group (symmetric and asymmetric stretching), the C-F bond, and the N,N-diethylamino group. Computational methods like Density Functional Theory (DFT) can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental data for a more detailed analysis. researchgate.net
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to π-π* and n-π* transitions within the aromatic system, influenced by the electron-donating diethylamino group and the electron-withdrawing nitro group. usc.edu Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, can provide information about the change in dipole moment upon electronic excitation and the nature of intermolecular interactions. researchgate.net
The table below summarizes the expected spectroscopic features for this compound based on data from analogous compounds.
| Spectroscopic Technique | Expected Features for this compound | Information Gained |
| ¹⁹F NMR | A single resonance, likely a triplet of doublets due to coupling with ortho and meta protons. | Electronic environment of the fluorine atom and its spatial relationship with other nuclei. |
| FTIR | Strong absorptions for NO₂ stretching (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-F stretching (approx. 1200-1300 cm⁻¹), and C-N stretching of the diethylamino group. researchgate.netnih.gov | Identification of key functional groups and information about bond strengths. |
| UV-Vis | Intense absorption bands in the UV region, likely showing a bathochromic shift in polar solvents. usc.edu | Electronic transitions, effects of substituents on the electronic structure, and solvatochromic behavior. researchgate.net |
Integration of Machine Learning in Predictive Chemical Research
Machine learning (ML) is rapidly emerging as a powerful tool in chemical research, enabling the prediction of molecular properties and reaction outcomes with high accuracy and speed. aalto.fi For a compound like this compound, ML models can be developed to predict a wide range of properties, thereby accelerating research and reducing the need for time-consuming experiments.
Potential applications of machine learning include:
Prediction of Physicochemical Properties: ML models can be trained on large datasets of molecules to predict properties such as solubility, boiling point, and toxicity. nih.govresearchgate.net For this compound, this could provide valuable information for its handling, application, and environmental impact assessment.
Prediction of Spectroscopic Properties: ML algorithms can learn the relationship between molecular structure and spectroscopic data. aalto.fiacs.org This would allow for the rapid prediction of NMR, IR, and UV-Vis spectra for this compound and its derivatives, aiding in their identification and characterization.
Prediction of Reactivity and Reaction Outcomes: By learning from vast databases of chemical reactions, ML models can predict the most likely products of a reaction, as well as the optimal reaction conditions. nih.govmit.edu This could be particularly useful in exploring the novel catalytic transformations of this compound. For instance, models could predict the site selectivity in aromatic C-H functionalization reactions. mit.edu
Quantitative Structure-Activity Relationship (QSAR): QSAR models, which are a form of machine learning, can be used to correlate the chemical structure of a molecule with its biological activity. nih.govacs.org This could be applied to predict the potential mutagenic or carcinogenic activity of this compound based on its structural features. acs.orguss.cl
The table below outlines some machine learning models and their potential applications in the study of this compound.
| Machine Learning Model | Application | Predicted Property for this compound |
| Random Forest / Support Vector Machines nih.gov | QSAR modeling | Toxicity, mutagenicity, carcinogenicity nih.govacs.org |
| Neural Networks aalto.fi | Spectroscopic Prediction | NMR chemical shifts, IR and UV-Vis spectra aalto.fiacs.org |
| Graph Convolutional Networks mit.edu | Reaction Prediction | Site selectivity in functionalization reactions mit.edu |
| Ensemble Models nih.gov | Enhanced Prediction | Improved accuracy for various physicochemical and biological properties nih.gov |
The integration of these future research directions—spanning novel catalysis, advanced spectroscopy, and predictive machine learning—will undoubtedly unlock the full potential of this compound and related compounds, paving the way for new discoveries and applications in chemical science.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing N,N-diethyl-4-fluoro-2-nitroaniline, and how can reaction conditions be optimized?
- Methodology : A common approach involves nitration and halogenation of aniline derivatives. For example, 2-Chloro-4-fluoro-6-nitroaniline is synthesized via chlorination of 4-fluoro-2-nitroaniline using N-chlorosuccinimide (NCS) in dry DMF under nitrogen . Adapting this method, fluorination could be achieved using fluorinating agents like Selectfluor®. Optimization includes:
- Solvent choice (e.g., DMF for polar aprotic conditions).
- Temperature control (room temperature to 80°C).
- Stoichiometric ratios of reagents to minimize byproducts.
- Key Characterization : Monitor reactions via TLC or HPLC. Confirm purity using melting point analysis and NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing This compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Resolve substituent effects (e.g., deshielding of aromatic protons due to nitro and fluorine groups) .
- 19F NMR : Directly detect fluorine environments (δ ~ -110 to -120 ppm for aryl-F) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, m/z peaks corresponding to [M+H]+ and nitro group losses (~46 Da) .
- Infrared (IR) Spectroscopy : Identify nitro (N-O stretch ~1520 cm⁻¹) and C-F bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, fluorine, diethylamino) influence the reactivity of This compound in electrophilic substitution reactions?
- Mechanistic Insight :
- The nitro group is a strong meta-directing deactivator, while fluorine is a weak ortho/para-directing deactivator. Competing directing effects can lead to regioselectivity challenges.
- Diethylamino groups (electron-donating) may activate specific positions if steric hindrance permits .
- Experimental Design :
- Perform competitive reactions (e.g., bromination) to map substituent effects.
- Use computational tools (DFT calculations) to predict charge distribution and reactive sites .
Q. How can researchers resolve contradictions in reported spectral data for fluoro-nitroaniline derivatives?
- Case Study : Comparative studies of 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline reveal significant shifts in UV-Vis absorption maxima due to positional isomerism .
- Resolution Strategies :
- Cross-validate data with multiple techniques (e.g., XRD for crystal structure confirmation).
- Reference high-purity standards synthesized via unambiguous routes (e.g., catalytic hydrogenation for nitro reduction control) .
Q. What are the challenges in achieving regioselective functionalization of This compound for materials science applications?
- Synthetic Hurdles :
- Steric hindrance from diethylamino groups limits access to ortho positions.
- Nitro groups complicate metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) due to catalyst poisoning.
- Workarounds :
- Use protecting groups (e.g., acetyl for amines) during functionalization.
- Employ directing groups (e.g., boronic esters) to enhance selectivity .
Methodological Tables
Table 1 : Optimized Reaction Conditions for Nitro-Fluoroaniline Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 65–75 | |
| Fluorination | Selectfluor®, DMF, 60°C, 12h | 50–60 | |
| Diethylamination | Diethylamine, K₂CO₃, DMSO, 80°C, 24h | 70–80 |
Table 2 : Key Spectral Data for Fluoro-Nitroanilines
| Compound | ¹H NMR (δ, ppm) | 19F NMR (δ, ppm) | IR (N-O stretch, cm⁻¹) |
|---|---|---|---|
| This compound | 1.2 (t, 6H), 3.5 (q, 4H), 6.8–7.5 (m, 3H) | -118.5 | 1518 |
| 2-Chloro-4-fluoro-6-nitroaniline | 7.1 (d, 1H), 7.8 (d, 1H) | -116.7 | 1525 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
